molecular formula C14H10 B13794846 Phenanthrene-9-14C CAS No. 97193-05-0

Phenanthrene-9-14C

Cat. No.: B13794846
CAS No.: 97193-05-0
M. Wt: 180.22 g/mol
InChI Key: YNPNZTXNASCQKK-FOQJRBATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenanthrene-9-14C is a radiolabeled compound where the carbon-14 isotope is incorporated at the 9th position of the phenanthrene molecule. Phenanthrene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, and it is commonly found in coal tar, cigarette smoke, and exhaust fumes . The radiolabeled version, this compound, is used extensively in scientific research to trace and study the behavior of phenanthrene in various environments and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Phenanthrene-9-14C involves the incorporation of carbon-14 into the phenanthrene structure.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale synthesis of phenanthrene, followed by isotopic labeling. This process requires stringent conditions to ensure the purity and specific activity of the radiolabeled compound. The labeled compound is often produced in a methanol solution to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Phenanthrene-9-14C undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas and raney nickel are used for reduction reactions.

    Substitution: Bromine is used for halogenation reactions.

Major Products:

    Oxidation: Phenanthrenequinone

    Reduction: 9,10-Dihydrophenanthrene

    Substitution: 9-Bromophenanthrene

Scientific Research Applications

Phenanthrene-9-14C is widely used in scientific research due to its radiolabeled nature, which allows for precise tracking and analysis. Some applications include:

Mechanism of Action

The mechanism of action of Phenanthrene-9-14C involves its interaction with various molecular targets and pathways. In biological systems, phenanthrene can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can bind to DNA and proteins . This interaction is crucial for studying the toxicological effects and environmental impact of phenanthrene.

Comparison with Similar Compounds

Phenanthrene-9-14C can be compared with other polycyclic aromatic hydrocarbons (PAHs) such as:

    Anthracene: Another PAH with three fused benzene rings, but with a different arrangement.

    Naphthalene: A simpler PAH with two fused benzene rings.

    Benzo[a]pyrene: A more complex PAH with five fused benzene rings.

Uniqueness: this compound is unique due to its specific radiolabeling, which allows for detailed tracking and analysis in various scientific studies. Its structure and reactivity also make it a valuable compound for studying the behavior of PAHs in different environments .

Properties

CAS No.

97193-05-0

Molecular Formula

C14H10

Molecular Weight

180.22 g/mol

IUPAC Name

phenanthrene

InChI

InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i9+2

InChI Key

YNPNZTXNASCQKK-FOQJRBATSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=[14CH]C3=CC=CC=C32

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.